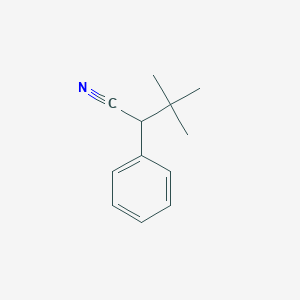

3,3-Dimethyl-2-phenylbutanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)11(9-13)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSWQURKSGWQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104330-13-4 | |

| Record name | 3,3-dimethyl-2-phenylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Phenylbutanenitrile

Established Synthetic Pathways and Precursor Chemistry

Adaptations of Strecker Synthesis for Sterically Hindered Systems

The Strecker synthesis, first devised by Adolph Strecker, is a classic method for synthesizing amino acids from aldehydes or ketones. chemeurope.commasterorganicchemistry.com The reaction involves the condensation of a carbonyl compound with an ammonium (B1175870) salt and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3,3-dimethyl-2-phenylbutanenitrile, a logical precursor would be 3,3-dimethyl-2-butanone (pinacolone). The use of ketones in the Strecker synthesis can lead to the formation of α,α-disubstituted amino acids. chemeurope.comwikipedia.org

The reaction mechanism proceeds through the formation of an imine from the ketone and ammonia, followed by the nucleophilic attack of a cyanide ion to form the α-aminonitrile. masterorganicchemistry.comwikipedia.org However, the steric hindrance posed by the tert-butyl group in pinacolone (B1678379) can significantly slow down the reaction rate. To overcome this, modifications to the classical Strecker conditions may be necessary, such as using higher temperatures, pressure, or specific catalysts to facilitate the formation of the sterically hindered α-aminonitrile. An example of a Strecker synthesis on a multikilogram scale starting from 3-methyl-2-butanone (B44728) highlights its industrial applicability, though resolution is required for obtaining a single enantiomer. chemeurope.com

Nitrile Formation via Nucleophilic Substitution Strategies

The formation of this compound can also be envisioned through nucleophilic substitution reactions. This approach would typically involve the reaction of a suitable electrophile, such as a 2-halo-3,3-dimethyl-2-phenylbutane, with a cyanide nucleophile. The success of this strategy is highly dependent on the reaction mechanism, which can be either SN1 or SN2.

Given the sterically hindered nature of the tertiary carbon atom bearing the leaving group, an S_N2 reaction is unlikely. An S_N1 pathway, proceeding through a tertiary carbocation intermediate, is more plausible. However, S_N1 reactions are often accompanied by competing elimination reactions, which would lead to the formation of undesired alkenes. The dehydration of 3,3-dimethyl-2-butanol, for instance, is known to produce a mixture of alkenes through carbocation rearrangements. doubtnut.comdoubtnut.comchegg.com The choice of solvent and reaction conditions is therefore critical to favor substitution over elimination. The use of a water-immiscible solvent in the reaction of benzyl (B1604629) halides with alkali metal cyanides has been explored to improve yields of phenylacetonitriles. google.com

Palladium-Catalyzed Cyanation Routes to Aryl Nitriles

Modern organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds, and palladium-catalyzed reactions are at the forefront of these methods. The palladium-catalyzed α-arylation of nitriles has emerged as a general and useful synthetic method. researchgate.netacs.org This reaction involves the generation of a nitrile enolate in the presence of an aryl halide and a palladium catalyst, which facilitates the coupling of the two fragments. researchgate.net

For a sterically demanding substrate like this compound, this could involve the α-arylation of pivalonitrile (tert-butyl cyanide) with a phenyl halide. The success of such a reaction hinges on the use of appropriate ligands that can promote the catalytic cycle with sterically hindered substrates. Research has shown that sterically hindered, electron-rich phosphine (B1218219) ligands are effective in these transformations. researchgate.net A highly diastereoselective α-arylation of cyclic nitriles has been developed using a palladium catalyst, demonstrating the potential for stereocontrol in such reactions. acs.orgthieme-connect.com Alternatively, a three-component coupling protocol has been developed for the synthesis of 3-oxo-3-(hetero)arylpropanenitriles via a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-cyanoacetate. researchgate.net

Dehydration of Aldoximes as a Route to Nitriles

Another established method for the synthesis of nitriles is the dehydration of primary aldoximes. This transformation can be achieved using a variety of dehydrating agents. While this route might be less direct for this compound as it would require the initial synthesis of 3,3-dimethyl-2-phenylbutanal, it represents a valid synthetic strategy. The aldehyde precursor could potentially be synthesized via the palladium-catalyzed formylation of an appropriate aryl halide. organic-chemistry.org Once the aldoxime is formed by reaction of the aldehyde with hydroxylamine (B1172632), dehydration would yield the desired nitrile.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The synthesis of a single enantiomer of this compound is of significant interest, and several strategies can be employed to achieve this. These methods rely on the principles of asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other. youtube.comyoutube.com

Strategies for Asymmetric Induction and Chiral Auxiliary Applications

Asymmetric induction is a powerful strategy in which a chiral element within the substrate or a reagent biases the stereochemical outcome of a reaction. youtube.com A common approach is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of the Strecker synthesis, chiral auxiliaries can be employed to achieve high diastereoselectivity. acs.orgresearchgate.net For example, (R)-phenylglycine amide has been used as an effective chiral auxiliary in the diastereoselective Strecker reaction. acs.orgnih.gov This method can be accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, leading to very high diastereomeric ratios. acs.orgnih.gov The resulting diastereomerically pure α-amino nitrile can then be converted to the desired α-aryl nitrile. Various chiral auxiliaries, including those derived from amino acids, carbohydrates, and other natural products, have been developed for asymmetric synthesis. springerprofessional.de

Another strategy involves the asymmetric addition of nucleophiles to chiral imines or their derivatives. nsf.govacs.orgnih.govwiley-vch.de By using a chiral amine to form the imine precursor, the subsequent addition of a nucleophile can proceed with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantioenriched product. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high levels of asymmetric induction. nsf.govwiley-vch.de

| Synthetic Method | Precursors | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Adapted Strecker Synthesis | 3,3-dimethyl-2-butanone, Phenyl Grignard/Lithium | NH4Cl, KCN | Direct formation of the α-aminonitrile precursor | Steric hindrance, requires harsh conditions |

| Nucleophilic Substitution | 2-halo-3,3-dimethyl-2-phenylbutane | Cyanide source (e.g., NaCN) | Conceptually simple | Prone to elimination, difficult to control stereochemistry |

| Palladium-Catalyzed α-Arylation | pivalonitrile, phenyl halide | Pd catalyst, phosphine ligand, base | High efficiency, good functional group tolerance | Requires specialized catalysts and ligands for sterically hindered substrates |

| Asymmetric Strecker Synthesis | 3,3-dimethyl-2-butanone, Phenyl Grignard/Lithium | Chiral auxiliary (e.g., (R)-phenylglycine amide) | High enantioselectivity | Requires synthesis and removal of the auxiliary |

| Asymmetric Addition to Chiral Imine | 3,3-dimethyl-2-butanone, chiral amine | Phenyl nucleophile | Good control of stereochemistry | Synthesis of chiral imine precursor, cleavage of auxiliary |

Enantioselective Catalysis in Butanenitrile Formation

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a molecule like this compound, the carbon atom bearing the phenyl and nitrile groups is a stereocenter. Enantioselective catalysis offers a powerful tool to control the three-dimensional arrangement at this center, leading to the selective formation of one enantiomer over the other.

Recent advancements in this field have focused on the asymmetric synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org One promising strategy involves the synergistic use of palladium catalysis and phase-transfer catalysis. acs.org This dual catalytic system can facilitate the intramolecular asymmetric allylic alkylation of substrates like allyl 2-cyanoacetates to generate tertiary α-cyano carbanions under mild conditions, thus avoiding the need for strong bases. acs.org The enantioselectivity is induced by a chiral phase-transfer catalyst, which forms an asymmetric ion pair with the carbanion, guiding the subsequent reaction to produce the desired enantiomer with high selectivity. acs.org This methodology has proven effective for a broad range of substrates, delivering excellent yields and high enantioselectivity, and is scalable for gram-scale synthesis. acs.org

Another significant approach is the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with α,β-unsaturated compounds, catalyzed by a chiral N,N'-dioxide-Co(II) complex. nih.gov This method is highly efficient for constructing quaternary carbon centers bearing nitrile, aryl, and dialkyl groups. nih.gov The success of this protocol relies on through-space dispersion interactions between the silyl ketene imine and the catalyst-bound substrate, which dictate both the reactivity and the enantioselectivity of the process. nih.gov

Furthermore, the enantioselective hydrocyanation of alkenes represents a direct and atom-economical route to chiral nitriles. nih.gov Dual electrocatalysis has emerged as a novel strategy to address long-standing challenges in this area, offering broad substrate scope and high functional group tolerance. nih.gov This method combines the electrochemical generation of radical intermediates with catalyst-controlled radical addition to the alkene. nih.gov For cinnamoyl-type structures, which bear resemblance to the phenyl-substituted butanenitrile core, this approach has been successfully applied to esters, ketones, and nitriles. nih.gov The enantioselectivity is often controlled by chiral BOX-type ligands, where attractive interactions between the ligand and the substrate in the transition state are believed to be crucial. nih.gov

While direct enantioselective synthesis of this compound has not been extensively reported, the principles established in these related systems provide a clear roadmap. A plausible approach would involve the asymmetric hydrocyanation of a suitable precursor, such as 3,3-dimethyl-1-phenyl-1-butene, using a chiral catalyst. The table below summarizes the performance of various catalytic systems in the enantioselective synthesis of related α-quaternary nitriles, illustrating the potential for application to this compound.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| [Pd(allyl)Cl]₂ / Chiral Phosphine Ligand / Phase-Transfer Catalyst | Allyl 2-cyanoacetates | High | High | acs.org |

| Chiral N,N'-dioxide-Co(II) complex | Silyl ketene imines | High | High | nih.gov |

| Dual Electrocatalysis with Chiral BOX-type Ligands | Conjugated Alkenes | Good | High | nih.gov |

| Chiral Dirhodium(II) Carboxylate Catalysts | - | - | - | mdpi.com |

This table presents data for analogous reactions and serves as an illustration of potential synthetic strategies.

Control of Diastereoselectivity in Multi-substituted Systems

In molecules with multiple stereocenters, controlling the relative spatial arrangement of these centers, known as diastereoselectivity, is a critical synthetic challenge. For derivatives of this compound that may contain additional stereocenters, achieving high diastereoselectivity is paramount.

The synthesis of γ-functionalized α,β-unsaturated nitriles from enantioenriched cyanohydrin-O-phosphates and carbonates provides a powerful example of diastereoselective synthesis. nih.gov In these reactions, palladium or iridium catalysts are used to mediate nucleophilic allylic substitution with a variety of nucleophiles. nih.gov The choice of catalyst and nucleophile is crucial for controlling the diastereoselectivity. For instance, dibenzylamine (B1670424) has been shown to be an excellent nucleophile for the synthesis of γ-nitrogenated α,β-unsaturated nitriles with high diastereomeric ratios (up to 98% dr). nih.gov

Another strategy involves the diastereoselective synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles. researchgate.net This method utilizes a palladium-catalyzed allylative cyclization reaction. researchgate.net While racemization can be a challenge, this approach demonstrates the potential to construct complex heterocyclic systems with control over stereochemistry. researchgate.net

For the synthesis of polysubstituted bicyclobutanes, a highly diastereoselective approach involving the carbometalation of cyclopropenes followed by cyclization has been developed. acs.org This method allows for the creation of up to three stereodefined quaternary centers with a wide range of substituents. acs.org

The following table showcases examples of diastereoselective reactions that could be adapted for the synthesis of multi-substituted derivatives of this compound.

| Reaction Type | Catalyst | Substrate | Diastereomeric Ratio (dr) | Reference |

| Nucleophilic Allylic Substitution | Palladium or Iridium | Cyanohydrin-O-phosphates | Up to 98:2 | nih.gov |

| Allylative Cyclization | Palladium | Amino acid-derived nitriles | Variable | researchgate.net |

| Carbometalation/Cyclization | Copper | Cyclopropenes | Excellent | acs.org |

This table presents data for analogous reactions and serves as an illustration of potential synthetic strategies.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, sustainable approaches focus on the use of environmentally benign solvents, the design of highly efficient and selective catalysts, and the maximization of atom economy to minimize waste.

Development of Green Solvents and Reaction Media

Traditional organic solvents are often volatile, toxic, and flammable, posing significant environmental and safety risks. The development and implementation of green solvents are therefore a key aspect of sustainable synthesis. rsc.orgresearchgate.net For nitrile synthesis, several greener alternatives to conventional solvents have been explored.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While the solubility of many organic compounds in water can be a limitation, the use of aqueous biphasic systems or the addition of co-solvents can overcome this issue. rsc.org Ionic liquids (ILs) are another class of green solvents that have gained attention. acs.orgnumberanalytics.com They are non-volatile and have tunable properties, which can enhance reaction rates and selectivity. acs.org For example, a simple ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) can act as both a catalyst and a reaction medium for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. acs.org

Deep eutectic solvents (DES) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. organic-chemistry.org They are often biodegradable, non-toxic, and inexpensive. A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), also represent a promising green reaction medium. rsc.org scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. rsc.org

The table below compares some properties of common green solvents.

| Solvent | Key Properties | Potential Application in Nitrile Synthesis |

| Water | Non-toxic, non-flammable, abundant | Aqueous biphasic catalysis, co-solvent systems |

| Ionic Liquids | Non-volatile, tunable, potential catalytic activity | As catalyst and reaction medium |

| Deep Eutectic Solvents | Biodegradable, non-toxic, inexpensive | Catalysis in solvent-free conditions |

| Supercritical CO₂ | Non-toxic, non-flammable, easily separable | Homogeneous or biphasic catalysis |

Catalyst Design for Enhanced Efficiency and Selectivity

The design of catalysts is at the heart of green chemistry, as highly efficient and selective catalysts can significantly reduce energy consumption and waste generation. For nitrile synthesis, catalyst design focuses on several key aspects:

Activity: A highly active catalyst increases the reaction rate, allowing for lower reaction temperatures and shorter reaction times, which saves energy.

Selectivity: A selective catalyst directs the reaction towards the desired product, minimizing the formation of byproducts and simplifying purification. nih.govacs.org For this compound, this includes enantioselectivity and diastereoselectivity.

Recent research has explored various catalytic systems for nitrile synthesis. For instance, cobalt nanoparticles have been investigated for the hydrogenation of nitriles. acs.org The crystal phase of the cobalt nanoparticles can influence their catalytic performance, with hexagonal close-packed (hcp) cobalt showing higher activity and selectivity for the formation of primary amines from nitriles compared to face-centered cubic (fcc) cobalt. acs.org

Ruthenium pincer complexes have also been developed for the catalytic conversion of nitriles under mild conditions. rug.nl These complexes can activate nitriles for various transformations, including hydrogenation and carbon-carbon bond-forming reactions. rug.nl Dual-site catalysts, where two different metal centers work in concert, can also lead to enhanced reactivity and selectivity. nih.gov

Atom Economy and Waste Minimization in Nitrile Synthesis

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Traditional methods for nitrile synthesis, such as the Sandmeyer reaction or the use of metal cyanides, often have low atom economy and use toxic reagents. rsc.org Modern catalytic methods aim to improve atom economy. For example, the direct hydrocyanation of an alkene to form a nitrile is a 100% atom-economical reaction in theory. wikipedia.org

Mechanistic Investigations of Chemical Transformations Involving 3,3 Dimethyl 2 Phenylbutanenitrile

Reaction Kinetics and Transition State Analysis

The kinetics of a reaction, which dictate its rate and dependence on reactant concentrations, are governed by the energy landscape of the reaction pathway, particularly the structure and energy of the transition state.

Experimental Determination of Rate Laws and Activation Parameters

The rate law of a reaction is an empirical equation that describes how the rate of reaction depends on the concentration of the reactants. This is determined experimentally by systematically varying the concentrations of reactants and observing the effect on the reaction rate. For a hypothetical reaction involving 3,3-dimethyl-2-phenylbutanenitrile, such as a hydrolysis or a reduction, the rate law would likely take the form:

Rate = k[this compound]^m[Reagent]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders are determined experimentally and are not necessarily equal to the stoichiometric coefficients of the balanced chemical equation.

The method of initial rates is a common experimental approach to determine reaction orders. This involves measuring the instantaneous rate of reaction at the very beginning of the reaction for various initial concentrations of the reactants.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the transition state. These are determined by measuring the temperature dependence of the rate constant. For instance, in a study on the competitive cleavage of C-CN and C-H bonds in 2-methyl-3-butenenitrile, the activation parameters were found to differ significantly for the two pathways, indicating distinct transition state structures. For the C-CN activation, ΔH‡ was 17.3 ± 2.6 kcal/mol and ΔS‡ was -29 ± 7 e.u., while for C-H activation, ΔH‡ was 11.4 ± 5.3 kcal/mol and ΔS‡ was -45 ± 15 e.u. These values suggest that C-H activation is enthalpically favored but entropically disfavored due to a more ordered transition state. A similar experimental approach would be necessary to determine these parameters for reactions of this compound.

A kinetic study on the atmospheric degradation of the structurally related 3,3-dimethylbutanone with various radicals revealed the following rate coefficients at 298 K:

| Reactant | Oxidant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| 3,3-dimethylbutanone | Cl• | (4.22 ± 0.27) × 10⁻¹¹ |

| 3,3-dimethylbutanone | OH• | (1.26 ± 0.05) × 10⁻¹² |

These data highlight how the rate of reaction is highly dependent on the nature of the reacting partner.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their detection and characterization are paramount for a complete mechanistic picture. In the atmospheric oxidation of 3,3-dimethylbutanal and 3,3-dimethylbutanone, several reaction intermediates and products have been identified using techniques like Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

For example, the reaction of 3,3-dimethylbutanone with Cl atoms leads to the formation of various carbonyl compounds, including acetone (B3395972) and 2,2-dimethylpropanal. In the presence of nitric oxide (NO), nitrated compounds are also formed. The initial step in these gas-phase reactions is typically the abstraction of a hydrogen atom by the radical species, forming an alkyl radical intermediate. This alkyl radical then rapidly reacts with molecular oxygen in the atmosphere to form a peroxy radical, which can then undergo further reactions.

For reactions of this compound in solution, the nature of the intermediates would depend on the specific reaction. For instance, in a nucleophilic substitution at the benzylic position, a carbocation intermediate might be formed, the stability of which would be influenced by the adjacent phenyl group. In reactions involving the nitrile group itself, such as hydrolysis, an imine-like intermediate could be expected.

Stereochemical Progression and Diastereoselective Control

The presence of a chiral center and a bulky tert-butyl group in this compound makes the study of its stereochemistry particularly interesting.

Impact of Steric Hindrance on Reaction Pathways

Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, is a key factor in determining the feasibility and outcome of chemical reactions. The tert-butyl group in this compound exerts significant steric hindrance, which can be expected to influence reaction pathways.

In bimolecular nucleophilic substitution (S_N2) reactions, the nucleophile attacks the carbon center from the side opposite to the leaving group. Bulky substituents on the carbon atom can shield it from this backside attack, thus slowing down or even preventing the S_N2 reaction. This steric hindrance often leads to a competing elimination (E2) reaction becoming the dominant pathway. Computational studies have shown that as the electrophile becomes more sterically hindered, the activation barrier for the S_N2 pathway increases significantly.

However, recent studies on gas-phase reactions have suggested that the role of steric hindrance might be more complex than the classical view. In the reaction of F⁻ with (CH₃)₃CI, it was found that the low S_N2 reactivity was not primarily due to steric hindrance but rather to the competition with the E2 pathway. When the E2 pathway was computationally blocked, the S_N2 reaction proceeded with surprisingly high reactivity.

For this compound, the bulky tert-butyl group would certainly hinder any reaction that requires a nucleophile to approach the chiral center. This could favor reactions at the less hindered phenyl ring or the nitrile group, or it could lead to elimination reactions if a suitable leaving group is present at the benzylic position. A study on the reactivity of butanones showed that the presence of two methyl groups on the carbon alpha to the carbonyl group (as in 3,3-dimethylbutanone) leads to a significant decrease in the reaction rate coefficient, which was attributed to steric hindrance and a reduction in the number of abstractable secondary/tertiary hydrogens.

Detailed Analysis of Chiral Induction Mechanisms

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In reactions of this compound, the existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule.

The synthesis of molecules with multiple stereocenters often relies on diastereoselective reactions, where the stereochemistry of the starting material directs the formation of a specific stereoisomer of the product. For example, in the synthesis of multi-substituted cyclobutanes, catalyst control was used to achieve either α- or β'-selective hydrophosphination with high diastereoselectivity. Similarly, the diastereoselective synthesis of trisubstituted piperidines was achieved by controlling the stereochemistry through kinetic or thermodynamic protonation of a nitronate intermediate.

In a hypothetical reaction of this compound, such as an enolate formation followed by alkylation, the bulky tert-butyl group would likely direct the incoming electrophile to the opposite face of the molecule, leading to a high degree of diastereoselectivity. The precise stereochemical outcome would depend on the specific reaction conditions and the nature of the reagents used.

In-situ Spectroscopic Monitoring of Reaction Mechanisms

In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it proceeds, providing valuable data on the concentrations of reactants, intermediates, and products over time. This information is crucial for elucidating complex reaction mechanisms.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose, as many functional groups have characteristic absorption bands in the infrared spectrum. For instance, the progress of reactions involving the nitrile group (C≡N) in this compound could be monitored by observing the change in its characteristic stretching frequency.

Kinetic and mechanistic studies on the atmospheric reactions of 3,3-dimethylbutanal and 3,3-dimethylbutanone have extensively used in-situ FTIR spectroscopy to monitor the decay of the reactants and the formation of products. This technique, often coupled with a reaction chamber, allows for the determination of reaction rate coefficients and product yields. For solution-phase reactions of this compound, techniques like attenuated total reflectance (ATR)-FTIR spectroscopy could be employed to monitor the reaction progress in real-time without the need for sampling.

Real-time NMR Spectroscopic Analysis of Reaction Progress

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in solution. rsc.orgyoutube.comresearchgate.net By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the concentration changes of various species, identify transient intermediates, and elucidate reaction kinetics. researchgate.netnih.gov For the hydrolysis of this compound to its corresponding amide, 3,3-dimethyl-2-phenylbutanamide, and subsequently to 3,3-dimethyl-2-phenylbutanoic acid, real-time NMR offers a window into the transformation of the nitrile functional group.

In a typical real-time ¹H NMR experiment monitoring the hydrolysis of this compound, specific proton signals of the reactant, intermediate, and product would be monitored over time. The disappearance of the signal corresponding to the α-proton of the nitrile and the appearance of new signals for the amide and carboxylic acid would be observed.

Illustrative ¹H NMR Data for Monitoring the Hydrolysis of this compound:

| Compound | Functional Group | Proton | Expected Chemical Shift (δ, ppm) |

| This compound | Nitrile | α-CH | ~3.8 - 4.2 |

| Phenyl-H | ~7.2 - 7.5 | ||

| tert-Butyl-H | ~1.1 | ||

| 3,3-Dimethyl-2-phenylbutanamide | Amide | α-CH | ~3.5 - 3.9 |

| Phenyl-H | ~7.2 - 7.5 | ||

| tert-Butyl-H | ~1.0 | ||

| Amide-NH₂ | ~5.5 - 7.5 (broad) | ||

| 3,3-Dimethyl-2-phenylbutanoic Acid | Carboxylic Acid | α-CH | ~3.4 - 3.8 |

| Phenyl-H | ~7.2 - 7.5 | ||

| tert-Butyl-H | ~1.0 | ||

| Carboxyl-OH | ~10 - 12 (broad) |

Note: These are estimated chemical shifts and can vary based on solvent and other experimental conditions. The disappearance of the nitrile's α-CH signal and the appearance and subsequent change of the amide and carboxylic acid α-CH and NH/OH signals would allow for kinetic profiling of the reaction.

Similarly, ¹³C NMR spectroscopy, although requiring longer acquisition times, provides complementary information. The most significant change would be observed in the chemical shift of the carbon atom of the nitrile group as it is converted to an amide and then a carboxylic acid.

Illustrative ¹³C NMR Data for Functional Group Transformation:

| Compound | Functional Group | Carbon | Expected Chemical Shift (δ, ppm) |

| This compound | Nitrile | C≡N | ~115 - 125 ucalgary.ca |

| 3,3-Dimethyl-2-phenylbutanamide | Amide | C=O | ~170 - 175 |

| 3,3-Dimethyl-2-phenylbutanoic Acid | Carboxylic Acid | C=O | ~175 - 185 |

Note: The distinct chemical shift ranges for the carbon of the nitrile, amide, and carboxylic acid functional groups allow for clear differentiation and quantification of each species throughout the reaction. researchgate.net

Vibrational Spectroscopy for Tracking Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is exceptionally well-suited for monitoring chemical reactions that involve changes in functional groups. biorizon.eu The nitrile (C≡N), amide (C=O), and carboxylic acid (C=O and O-H) groups all have distinct and characteristic vibrational frequencies. rsc.org Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly powerful technique for in-situ reaction monitoring as it allows for the analysis of liquid samples without preparation. mt.comspectroscopyonline.com

During the hydrolysis of this compound, the progress of the reaction can be tracked by observing the disappearance of the C≡N stretching vibration and the appearance of the characteristic bands of the amide and carboxylic acid products.

The C≡N stretch in nitriles typically appears in a relatively uncongested region of the infrared spectrum, making it an excellent probe for monitoring the consumption of the starting material. rsc.org For an aromatic nitrile like this compound, this peak is expected between 2240 and 2220 cm⁻¹. rsc.org

As the reaction proceeds to form 3,3-dimethyl-2-phenylbutanamide, a strong absorption band corresponding to the amide I band (primarily C=O stretching) would appear around 1650 cm⁻¹. Additionally, the N-H bending and stretching vibrations of the primary amide would also become visible. Further hydrolysis to 3,3-dimethyl-2-phenylbutanoic acid would be indicated by the appearance of a C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹ and a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. researchgate.net

Illustrative Vibrational Spectroscopy Data for Hydrolysis of this compound:

| Compound | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| This compound | Nitrile | C≡N stretch | 2220 - 2240 rsc.org |

| 3,3-Dimethyl-2-phenylbutanamide | Amide | C=O stretch (Amide I) | ~1650 |

| N-H bend | ~1600 | ||

| N-H stretch | ~3200, ~3350 (doublet) | ||

| 3,3-Dimethyl-2-phenylbutanoic Acid | Carboxylic Acid | C=O stretch | ~1700 |

| O-H stretch | 2500 - 3300 (broad) |

Note: These are characteristic frequency ranges and can be influenced by factors such as solvent and hydrogen bonding.

Computational studies using methods like Density Functional Theory (DFT) can complement experimental vibrational spectroscopy by predicting the vibrational frequencies of reactants, intermediates, and products, aiding in the assignment of observed spectral bands. rsc.orgacs.org Although detailed experimental vibrational spectroscopic studies tracking the transformation of this compound are not prevalent in published literature, the application of in-situ FTIR for monitoring similar organic transformations is a well-established and powerful methodology. spectroscopyonline.comudel.edu

Computational and Theoretical Studies on 3,3 Dimethyl 2 Phenylbutanenitrile

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons, which dictate its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Bonding Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the geometry and electronic structure of molecules. mdpi.com For 3,3-Dimethyl-2-phenylbutanenitrile, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G**, would be utilized to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state.

Table 1: Predicted Structural Parameters for this compound (Analogous Systems) This table presents hypothetical data based on typical values from DFT calculations on similar organic molecules, as direct experimental or computational data for this compound was not found in the provided search results.

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl-CH) bond length | ~1.52 Å |

| C-C (tert-butyl-CH) bond length | ~1.54 Å |

| C-C≡N bond angle | ~178° |

| Dihedral angle (Phenyl-C-C-tert-butyl) | Dependent on the most stable conformer |

Ab Initio Methods for High-Accuracy Energy and Property Prediction

For even higher accuracy in energy and property predictions, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark values for the molecule's energy and properties. Such high-level calculations are crucial for accurately determining the relative energies of different conformers and for predicting spectroscopic properties.

Conformational Landscape Analysis and Rotational Barriers

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements known as conformations. A key aspect of computational analysis is to map the conformational landscape to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

For this compound, the rotation around the C-C bond connecting the chiral center to the phenyl group and the C-C bond to the tert-butyl group are of primary importance. Studies on structurally similar molecules, like 2,3-dimethylbutane, have shown that the relative stability of staggered and eclipsed conformations can be determined through computational scans of the potential energy surface. stackexchange.comvaia.com In the case of this compound, the bulky tert-butyl and phenyl groups would lead to significant steric hindrance, making the anti-periplanar arrangement of these groups likely the most stable conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical energy profile based on general principles of conformational analysis for sterically hindered molecules.

| Conformer (Dihedral Angle Phenyl-C-C-tert-butyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Anti (~180°) | 0.0 (Global Minimum) | Most Stable |

| Gauche (~60°) | > 3.0 | Less Stable |

| Eclipsed (0°) | > 5.0 (Rotational Barrier) | Least Stable (Transition State) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govnih.govmdpi.comaps.org

Simulating Solvent-Solute Interactions and Conformational Dynamics

MD simulations can model the behavior of this compound in different solvent environments. By simulating the interactions between the solute molecule and a large number of solvent molecules, it is possible to understand how the solvent influences the conformational preferences and the dynamics of the molecule. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. The simulations would track the trajectory of each atom over time, providing insights into the flexibility of the molecule and the timescales of conformational changes.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry is also instrumental in predicting the reactivity of a molecule and in modeling the pathways of chemical reactions.

For this compound, reactivity indices derived from DFT, such as the Fukui functions and the dual descriptor, can be used to identify the most reactive sites for nucleophilic and electrophilic attack. mdpi.com The nitrile group, for instance, is known to be susceptible to hydrolysis or reduction, and computational models could elucidate the mechanisms of these reactions.

Furthermore, reaction pathway modeling can be used to study potential synthetic routes or degradation pathways. For example, the reaction of related carbonyl compounds like 3,3-dimethylbutanal with atmospheric radicals has been studied, providing a framework for how similar computational investigations could be applied to this compound to understand its atmospheric chemistry or metabolic fate. copernicus.orgresearchgate.netcopernicus.org Computational modeling of cycloaddition reactions involving similar nitrile oxides also showcases the power of these methods in understanding reaction mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. The theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the gap between them are critical determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, conversely, is likely centered on the antibonding orbitals of the nitrile group (C≡N) and the phenyl ring. The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity).

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | ~ 4.25 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.75 eV | Correlates with resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~ 3.30 eV | Quantifies the overall electrophilic nature |

Note: The values presented in this table are illustrative and based on typical ranges for similar organic molecules. They are not the result of specific quantum chemical calculations on this compound.

Transition State Modeling and Energy Profile Construction

Computational chemistry provides powerful tools for mapping the energy landscape of a chemical reaction. By modeling the transition state (TS) and constructing a reaction energy profile, chemists can gain a detailed understanding of the reaction mechanism and predict its feasibility. The transition state is the highest point on the minimum energy path connecting reactants and products and represents the energetic barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as nucleophilic addition to the nitrile group or substitution at the benzylic position, transition state modeling can reveal the geometry of the activated complex and the activation energy (ΔG‡). For instance, in a hypothetical hydrolysis of the nitrile group, computational methods like Density Functional Theory (DFT) could be used to locate the transition state for the attack of a water molecule or hydroxide (B78521) ion on the carbon atom of the nitrile.

The resulting energy profile would illustrate the relative energies of the reactants, transition state, any intermediates, and the products. This profile provides crucial information about the reaction's kinetics and thermodynamics.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials (e.g., this compound and a nucleophile) |

| Transition State 1 | +20 | Energy barrier for the initial nucleophilic attack |

| Intermediate | -5 | A metastable species formed during the reaction |

| Transition State 2 | +15 | Energy barrier for a subsequent step (e.g., proton transfer) |

| Products | -10 | Final products of the reaction |

Note: This table presents a hypothetical energy profile for an illustrative reaction. The energy values are not based on actual calculations for a specific reaction of this compound.

Computational Insights into Steric Shielding Effects

The structure of this compound is characterized by a bulky tert-butyl group attached to the carbon atom adjacent to the phenyl ring and the nitrile functionality. This tert-butyl group exerts a significant steric influence, shielding the reactive centers of the molecule from attack.

Computational methods can be employed to visualize and quantify these steric effects. By generating a molecular electrostatic potential (MEP) map, it is possible to visualize the regions of the molecule that are sterically accessible or hindered. The MEP map plots the electrostatic potential on the electron density surface, with different colors representing regions of positive, negative, and neutral potential. Sterically crowded regions, such as the space occupied by the tert-butyl group, would effectively block access to nearby functional groups.

This steric shielding has important implications for the reactivity of this compound. For example, it would likely hinder the approach of a nucleophile to the benzylic carbon, making SN2 reactions at this center less favorable compared to a less sterically encumbered analogue. Similarly, the nitrile group, while electronically susceptible to nucleophilic attack, would be partially shielded by the adjacent bulky group. Computational studies on related systems have demonstrated that bulky substituents can significantly alter reaction pathways and selectivities by imposing such steric constraints.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethyl 2 Phenylbutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information on the chemical environments, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. These techniques display correlations between nuclei, revealing the bonding framework and spatial arrangement. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3,3-Dimethyl-2-phenylbutanenitrile, a COSY spectrum would be expected to show a crucial correlation between the single benzylic proton (H2) and the protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). ipb.pt It allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons. For instance, the signal for the benzylic proton (H2) would correlate with the benzylic carbon (C2), and the signals for the nine equivalent tert-butyl protons would correlate with the three equivalent methyl carbons of the tert-butyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). This is instrumental in piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key expected HMBC correlations for this compound would include:

Correlations from the tert-butyl protons to the quaternary carbon (C3) and the benzylic carbon (C2).

Correlations from the benzylic proton (H2) to the carbons of the phenyl ring and the nitrile carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. In this molecule, NOESY would reveal spatial proximity between the benzylic proton (H2) and the ortho-protons of the phenyl ring, as well as between H2 and the protons of the bulky tert-butyl group, providing insight into the molecule's preferred conformation.

The following tables summarize the anticipated NMR data for this compound.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

| Atom | Label | Multiplicity | Predicted Chemical Shift (ppm) | Integration |

|---|---|---|---|---|

| C(CH₃)₃ | H4 | Singlet | ~1.10 | 9H |

| CH | H2 | Singlet | ~3.80 | 1H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Atom | Label | Predicted Chemical Shift (ppm) |

|---|---|---|

| C≡N | C1 | ~120 |

| CH | C2 | ~45 |

| C(CH₃)₃ | C3 | ~35 |

| C(CH₃)₃ | C4 | ~28 |

| C-ipso | C-Ar | ~135 |

| C-ortho | C-Ar | ~129 |

| C-meta | C-Ar | ~128 |

Solid-State NMR for Crystalline Forms and Intermolecular Interactions

In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) spectra are influenced by these orientation-dependent forces. wikipedia.org This makes ssNMR a powerful tool for studying the structure of crystalline materials. By employing techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples, providing information that is inaccessible in solution. libretexts.org

For this compound, ssNMR could be used to:

Identify and characterize polymorphs: Different crystalline forms of the same compound will have distinct crystal packing, leading to different local environments for the nuclei. These differences manifest as variations in chemical shifts and line shapes in the ssNMR spectra, allowing for the unambiguous identification and characterization of different polymorphs.

Probe intermolecular interactions: Techniques like cross-polarization (CP) and through-space correlation experiments in the solid state can identify nuclei that are in close spatial proximity, even between adjacent molecules in the crystal lattice. This can reveal details about intermolecular forces, such as C-H···π interactions between the tert-butyl or benzylic protons of one molecule and the phenyl ring of a neighbor.

Mass Spectrometry for Fragmentation Pathways and Elemental Compositional Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Compositional Determination

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its measured mass, as each unique formula has a distinct exact mass. For this compound, HRMS would be used to confirm the elemental composition of C₁₂H₁₅N. uni.lu

Table 3: HRMS Data for the Protonated Molecule

| Ion Formula | Adduct | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [C₁₂H₁₅N + H]⁺ | [M+H]⁺ | 174.12773 | ~174.1277 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to probe the structure of ions. nih.gov An ion of interest (a precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then analyzed. unito.itnih.gov This technique provides detailed information about the connectivity and stability of different parts of the molecule.

For the [M+H]⁺ ion of this compound (m/z ~174.1), the fragmentation pathways are expected to be dominated by the cleavage of bonds that lead to stable fragments. The most probable fragmentation would involve the loss of the neutral tert-butyl radical, a highly stable radical, to form a resonance-stabilized benzylic cation.

Table 4: Predicted MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 174.1 | [C₆H₅-CH-C(CH₃)₃]⁺ | 117.1 | C₄H₉ (tert-butyl) |

| 174.1 | [C(CH₃)₃-CH-CN]⁺ | 97.1 | C₆H₅ (phenyl) |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

For a chiral molecule like this compound, single-crystal X-ray diffraction is the only method that can unambiguously determine its absolute configuration without reference to other chiral standards. The analysis would provide:

Absolute Stereochemistry: Definitive assignment of the R or S configuration at the chiral center (C2).

Molecular Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including the unit cell dimensions and space group symmetry. This reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure. weizmann.ac.il

While a crystal structure for this compound is not publicly available, a successful analysis would yield data similar to that presented in the representative table below.

Table 5: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅N |

| Crystal System | Monoclinic |

| Space Group | P2₁ (chiral) |

| a (Å) | ~8.2 |

| b (Å) | ~10.7 |

| c (Å) | ~13.0 |

| α (°) | 90 |

| β (°) | ~98 |

| γ (°) | 90 |

| Volume (ų) | ~1120 |

Single Crystal X-ray Diffraction for Bond Parameters and Molecular Packing

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to yield a detailed model of the crystal structure. This model provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, SC-XRD data reveals how individual molecules are arranged relative to one another in the crystal lattice, a concept known as molecular packing. This includes the identification of intermolecular interactions such as van der Waals forces, and for chiral molecules, the determination of the absolute stereochemistry in a crystalline state.

Despite the utility of this technique, a search of publicly available scientific literature and crystallographic databases did not yield any specific single crystal X-ray diffraction data for this compound. Therefore, experimentally determined bond parameters and molecular packing diagrams for this compound are not available at this time. Theoretical calculations could provide estimates for these parameters, but have not been reported.

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. Current time information in Bangalore, IN.lookchem.com

PXRD is particularly valuable for:

Phase Identification: Comparing the experimental diffraction pattern to databases allows for the identification of the crystalline solid.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in broad, diffuse halos.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. PXRD can identify the presence of different polymorphs in a sample, as each will have a unique diffraction pattern. Current time information in Bangalore, IN.

A review of scientific literature indicates that no experimental powder X-ray diffraction patterns for this compound have been published. Consequently, there are no available data to confirm its crystallinity or to investigate the potential existence of polymorphs for this specific compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Symmetry

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups (e.g., C≡N, C-H, phenyl group) absorb at characteristic frequencies.

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

A comprehensive search of scientific databases reveals a lack of published experimental IR and Raman spectra specifically for this compound. While spectra for analogous compounds exist, data for the target molecule remains unavailable. researchgate.netnist.gov

Detailed Vibrational Band Assignment and Overtones Analysis

A detailed analysis of an IR or Raman spectrum involves assigning each observed absorption band or scattering peak to a specific molecular vibration (e.g., stretching, bending, rocking). This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. Overtones, which are weaker bands appearing at approximately integer multiples of a fundamental vibrational frequency, can also be analyzed to provide deeper insight into the molecule's vibrational behavior and anharmonicity.

Without experimental spectra for this compound, a detailed vibrational band assignment and overtone analysis cannot be performed. Theoretical predictions could be made, but have not been found in the surveyed literature.

Chiroptical Spectroscopies for Stereochemical Purity and Configuration

This compound possesses a chiral center at the carbon atom bonded to the phenyl and nitrile groups. Chiroptical spectroscopy techniques are essential for studying such chiral molecules, as they respond differently to left- and right-circularly polarized light.

Circular Dichroism (CD) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample (one containing an excess of one enantiomer over the other) will produce a CD spectrum with positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption.

The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This makes CD an invaluable tool for determining the stereochemical purity of a chiral compound. Furthermore, the sign and shape of the Cotton effects can often be correlated to the absolute configuration (R or S) of the chiral center, typically through comparison with structurally related compounds of known configuration or with theoretical calculations.

No experimental Circular Dichroism data for this compound has been reported in the scientific literature. Therefore, an analysis of its enantiomeric excess or absolute configuration using this method is not currently possible.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows the variation of specific rotation, providing information that is complementary to a CD spectrum. The two phenomena are related through the Kronig-Kramers transforms.

ORD can be used to:

Determine the absolute configuration of chiral molecules by analyzing the shape and sign of the ORD curve, particularly the Cotton effect around an absorption maximum.

Study conformational changes in molecules.

As with other spectroscopic data for this compound, there are no published Optical Rotatory Dispersion studies for this compound.

Chemical Reactivity and Derivatization Strategies for 3,3 Dimethyl 2 Phenylbutanenitrile

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions provide pathways to introduce new functional groups such as carboxylic acids, amides, amines, and ketones.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and can be performed under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid or sulfuric acid. The nitrile nitrogen is first protonated, increasing the electrophilicity of the nitrile carbon, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the corresponding carboxylic acid and an ammonium (B1175870) salt. For 3,3-dimethyl-2-phenylbutanenitrile, this would result in the formation of 3,3-dimethyl-2-phenylbutanoic acid.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is then protonated by water to form an amide, which is further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.

The steric hindrance imposed by the tert-butyl group in this compound is expected to slow down the rate of hydrolysis compared to less hindered nitriles. Harsher reaction conditions, such as higher temperatures and longer reaction times, may be required to achieve complete conversion.

| Reaction | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H3O+, Heat | 3,3-Dimethyl-2-phenylbutanamide | 3,3-Dimethyl-2-phenylbutanoic Acid |

| Basic Hydrolysis | 1. NaOH, H2O, Heat; 2. H3O+ | 3,3-Dimethyl-2-phenylbutanamide | 3,3-Dimethyl-2-phenylbutanoic Acid |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. researchgate.net Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium, platinum, or Raney nickel, can also be employed to yield the primary amine, 3,3-dimethyl-2-phenylbutan-1-amine. The steric bulk of the tert-butyl group might necessitate higher pressures or more active catalysts for the hydrogenation to proceed efficiently.

Partial reduction of nitriles to aldehydes can be accomplished using reducing agents such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed upon aqueous workup to afford the aldehyde, 3,3-dimethyl-2-phenylbutanal.

| Transformation | Reagents | Product |

| Reduction to Amine | 1. LiAlH4, Ether; 2. H2O | 3,3-Dimethyl-2-phenylbutan-1-amine |

| Reduction to Amine | H2, Pd/C or PtO2 or Raney Ni | 3,3-Dimethyl-2-phenylbutan-1-amine |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene (B28343), -78 °C; 2. H2O | 3,3-Dimethyl-2-phenylbutanal |

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents and organolithium compounds. chemistrysteps.comucalgary.ca This reaction provides a convenient route for the synthesis of ketones.

The addition of a Grignard reagent (R-MgX) to this compound would proceed through a magnesium salt of an imine intermediate. Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone. chemistrysteps.comucalgary.ca For instance, reaction with methylmagnesium bromide would produce 4,4-dimethyl-3-phenylpentan-2-one. Due to the steric hindrance around the nitrile group, these reactions may require longer reaction times or higher temperatures to proceed to completion. The reaction is generally performed in an anhydrous ethereal solvent. chemistrysteps.com

| Nucleophile | Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | R-MgX | Imine-magnesium salt | Ketone (R-CO-CH(Ph)C(CH3)3) |

| Organolithium Reagent | R-Li | Imine-lithium salt | Ketone (R-CO-CH(Ph)C(CH3)3) |

Reactions at the Phenyl Moiety

The phenyl group of this compound can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The substituent already present on the ring, the -CH(CN)C(CH3)3 group, will influence the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 3,3-Dimethyl-2-(3-nitrophenyl)butanenitrile |

| Bromination | Br2, FeBr3 | 3,3-Dimethyl-2-(3-bromophenyl)butanenitrile |

| Sulfonation | SO3, H2SO4 | 3-(1-Cyano-2,2-dimethylpropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3,3-Dimethyl-2-(3-acylphenyl)butanenitrile |

It is important to note that Friedel-Crafts reactions are often unsuccessful on strongly deactivated aromatic rings. pressbooks.publibretexts.orglumenlearning.com The steric hindrance from the tert-butyl group might also influence the regioselectivity, potentially favoring substitution at the less hindered meta position over the other meta position if electronic factors were to allow for any ortho/para direction.

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group of this compound can be functionalized through metal-catalyzed cross-coupling reactions, provided it is first converted into a suitable derivative, such as an aryl halide or triflate. For example, if the starting material was 3,3-dimethyl-2-(4-bromophenyl)butanenitrile, the bromine atom could participate in various palladium-catalyzed cross-coupling reactions.

The Suzuki reaction, which couples an aryl halide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. harvard.edunih.gov Similarly, the Heck reaction couples an aryl halide with an alkene. The steric bulk of the substituent ortho to the halogen can significantly impact the efficiency of these reactions, often requiring specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov

| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl-Br + R-B(OH)2 | Pd(PPh3)4, base | Biaryl or Aryl-Alkyl |

| Heck Coupling | Aryl-Br + Alkene | Pd(OAc)2, PPh3, base | Aryl-Alkene |

| Sonogashira Coupling | Aryl-Br + Terminal Alkyne | PdCl2(PPh3)2, CuI, base | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Aryl-Br + Amine | Pd2(dba)3, Ligand, base | Aryl-Amine |

These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, further expanding the chemical diversity of derivatives obtainable from this compound.

Reactions at the Butane Backbone and Alpha-Carbon

The chemical reactivity of this compound is largely dictated by the presence of the nitrile group, the phenyl ring, and the sterically hindered butane backbone. The key reactive sites include the alpha-carbon, which is activated by both the adjacent phenyl and nitrile groups, and the C-H bonds of the aromatic ring and the aliphatic chain.

The proton on the alpha-carbon (the carbon atom attached to both the phenyl and nitrile groups) of this compound is acidic due to the electron-withdrawing nature of the nitrile group and the resonance-stabilizing effect of the phenyl ring. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This process, known as alpha-metallation, generates a potent nucleophile that can react with a wide range of electrophiles in what is known as electrophilic trapping.

The general scheme for this reaction is as follows:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), sodium hydride (NaH), or sodium ethoxide, removes the alpha-proton to form the carbanion.

Electrophilic Attack: The resulting carbanion attacks an electrophilic species (E+), forming a new carbon-carbon or carbon-heteroatom bond at the alpha-position.

This strategy is a cornerstone for the synthesis of α,α-disubstituted nitriles. acs.org The choice of base and reaction conditions is crucial to ensure efficient deprotonation without competing side reactions. The bulky tert-butyl group in this compound provides significant steric hindrance, which can influence the approach of the base and the subsequent electrophile.

Common electrophiles that can be used in this trapping step include:

Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide): For the introduction of new alkyl chains.

Carbonyl compounds (aldehydes and ketones): Resulting in the formation of β-hydroxynitriles after a nucleophilic addition.

Acyl chlorides or esters: To introduce an acyl group, leading to β-ketonitriles. chemicalbook.com

Michael acceptors (e.g., α,β-unsaturated ketones): For conjugate addition reactions.

| Base | Electrophile | Product Type | Potential Application for this compound |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkylnitrile | Synthesis of quaternary α-carbon nitriles |

| Sodium Hydride (NaH) | Ketone (R₂C=O) | β-Hydroxynitrile | Formation of functionalized alcohol derivatives |

| Sodium Ethoxide (EtONa) | Acyl Chloride (RCOCl) | β-Ketonitrile | Synthesis of precursors for diketones and heterocycles chemicalbook.com |

| Potassium tert-butoxide (t-BuOK) | α,β-Unsaturated Ester | Michael Adduct | Creation of polyfunctionalized nitrile compounds |

Beyond ionic pathways, the butane backbone and alpha-carbon of this compound can undergo radical reactions and C-H functionalization. These methods offer alternative and often complementary strategies for modifying the molecule.

Radical Reactions: A radical can be generated at the alpha-position through homolytic cleavage of the C-H bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide under thermal or photochemical conditions. The resulting tertiary radical is stabilized by both the phenyl and nitrile groups. This radical intermediate can then participate in various transformations, including:

Addition to Alkenes: The cyanomethyl radical can add across the double bond of an alkene, initiating a chain reaction for polymerization or leading to a single adduct. acs.org

Atom Transfer Radical Addition (ATRA): Reaction with compounds containing weak bonds (e.g., polyhalogenated alkanes) to form new functionalized products.

Dimerization: Two alpha-carbon radicals can combine in a termination step, although this is often a minor pathway in synthetic applications. libretexts.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. For this compound, there are several potential sites for C-H functionalization:

Alpha-Carbon: As discussed in radical reactions, the α-C-H bond can be functionalized. Oxidative functionalization, often catalyzed by transition metals, can couple the α-position with various partners. acs.org

Aromatic Ring: The nitrile group can act as a directing group in transition metal-catalyzed C-H activation, typically favoring functionalization at the ortho or meta positions of the phenyl ring. nih.gov For instance, palladium-catalyzed reactions can introduce aryl, alkyl, or other functional groups at specific positions on the benzene (B151609) ring, guided by the nitrile moiety. nih.gov

Tert-butyl Group: The C-H bonds of the tert-butyl group are generally less reactive. However, under harsh conditions or with specific catalytic systems (e.g., enzymatic or biomimetic oxidation), functionalization of these primary C-H bonds might be achievable, leading to hydroxylated or otherwise modified derivatives.

| Position | Reaction Type | Catalyst/Reagent Example | Potential Product |

|---|---|---|---|

| Alpha-Carbon | Oxidative Coupling | Cu or Fe salts with peroxide | α-Hydroxylated or α-alkoxylated nitrile |

| Phenyl Ring (meta) | Directed C-H Arylation | Pd(OAc)₂ with a directing template | Meta-aryl substituted phenylbutanenitrile nih.gov |

| Phenyl Ring (ortho) | Directed C-H Olefination | Rh(III) or Ru(II) complexes | Ortho-alkenyl substituted phenylbutanenitrile |

| Tert-butyl Group | Radical Halogenation | N-Bromosuccinimide (NBS) | Brominated tert-butyl group derivative |

Synthesis of Novel Heterocyclic Compounds from this compound

The nitrile group is a versatile functional group that can be used as a linchpin for the construction of various nitrogen-containing heterocycles. This compound serves as a valuable precursor for such syntheses through cycloaddition and condensation pathways.

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, reacting with 1,3-dipoles or other multi-atom systems to form five- or six-membered rings. These reactions are powerful methods for constructing heterocyclic frameworks with high atom economy. researchgate.netmdpi.com

[3+2] Cycloadditions: This is a common strategy where the nitrile reacts with a 1,3-dipole. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones.

Reaction with organic azides (R-N₃) in the presence of a catalyst (e.g., Lewis acids) can yield tetrazoles.

Reaction with nitrile oxides (R-CNO) can produce 1,2,4-oxadiazoles. mdpi.com

Reaction with nitrilimines can lead to the formation of 1,2,4-triazoles. mdpi.com